

## Addressing recrudescence in in vivo studies with DSM265

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | DSM265  |           |
| Cat. No.:            | B607214 | Get Quote |

## Technical Support Center: DSM265 In Vivo Studies

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing **DSM265** in in vivo malaria studies. The information provided addresses potential challenges, with a focus on understanding and mitigating recrudescence.

# Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing recrudescence in our in vivo study despite initial clearance of parasitemia after **DSM265** treatment. What are the potential causes?

A1: Recrudescence following **DSM265** treatment is a documented phenomenon and is primarily linked to the selection of drug-resistant parasites.[1][2][3][4][5][6] The most common mechanism is the emergence of point mutations in the dhodh gene, which encodes the drug's target, dihydroorotate dehydrogenase (DHODH).[1][2][3][4] A less frequently observed mechanism is the amplification of the dhodh gene.[1]

Q2: What specific mutations in the dhodh gene are associated with **DSM265** resistance and recrudescence?

#### Troubleshooting & Optimization





A2: Several mutations have been identified through in vitro selection and in clinical studies. The C276F mutation was notably identified in a recrudescent parasite from a Phase IIa clinical study.[1][2][3][4] Other mutations conferring resistance in vitro include G181C, L531F, R265G, and E182D.[1] The presence of these mutations reduces the binding affinity of **DSM265** to the PfDHODH enzyme.[1][2][3][4]

Q3: How can we confirm if recrudescence in our study is due to DSM265 resistance?

A3: To confirm resistance, you should sequence the dhodh gene of the recrudescent parasites and compare it to the sequence of the parent strain used for the initial infection. The presence of known resistance-conferring mutations would be a strong indicator. Additionally, you can perform in vitro susceptibility testing of the recrudescent parasites against **DSM265** to determine if there is a shift in the EC50 value compared to the parent strain.

Q4: What is the mechanism of action of **DSM265** and how does it relate to potential recrudescence?

A4: **DSM265** is a highly selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[7][8][9] This pathway is essential for the parasite to synthesize DNA and RNA for replication. By inhibiting DHODH, **DSM265** effectively halts parasite proliferation.[7] Recrudescence occurs when a subpopulation of parasites with mutations in the DHODH enzyme can overcome the inhibitory effect of the drug and resume replication.

Q5: Are there specific in vivo models that are recommended for studying **DSM265** efficacy and recrudescence?

A5: The most relevant preclinical model for studying P. falciparum is the humanized mouse model, specifically NOD-scid IL-2Rynull (NSG) mice engrafted with human erythrocytes.[10] This model supports the growth of human malaria parasites and allows for the evaluation of drug efficacy against blood-stage infection.[10] Controlled Human Malaria Infection (CHMI) models are also invaluable for assessing prophylactic and treatment efficacy in a clinical setting.[11][12][13][14] Note that **DSM265** has poor activity against rodent malaria parasite DHODH, so rodent malaria models like P. berghei or P. yoelii are not suitable for efficacy testing.[7]



Q6: What is the recommended dosage and administration route for **DSM265** in preclinical in vivo studies?

A6: In NOD-scid IL-2Rynull mice, oral administration of **DSM265** has demonstrated potent antimalarial activity.[15] An ED90 of 3 mg/kg/day (administered as 1.5 mg/kg twice daily) has been reported.[15] The maximum rate of parasite killing was observed at doses of 13 mg/kg/day and above.[15] For human studies, single oral doses ranging from 200-400 mg have been shown to provide therapeutic concentrations for over 8 days.[7][8]

### Data on DSM265 Efficacy and Resistance

Table 1: Summary of In Vitro Resistance Mutations in P. falciparum dhodh

| Mutation | Location in<br>PfDHODH           | Impact on DSM265<br>Binding                   | Reference    |  |
|----------|----------------------------------|-----------------------------------------------|--------------|--|
| C276F    | Adjacent to flavin cofactor site | Restricts size of<br>DSM265 binding<br>pocket | [1][2][3][4] |  |
| G181C    | DSM265 binding site              | Decreased binding                             | [1]          |  |
| L531F    | DSM265 binding site              | Decreased binding                             | [1]          |  |
| R265G    | DSM265 binding site              | Decreased binding                             | [1]          |  |
| E182D    | DSM265 binding site              | Decreased binding                             | [1]          |  |

Table 2: Summary of Recrudescence in Selected **DSM265** Clinical Studies



| Study<br>Population                                            | DSM265 Dose           | Day 28<br>Recrudescenc<br>e Rate | Notes                                                        | Reference |
|----------------------------------------------------------------|-----------------------|----------------------------------|--------------------------------------------------------------|-----------|
| Patients with acute uncomplicated P. falciparum malaria (Peru) | 400 mg single<br>dose | 1/11                             | Recrudescent<br>case had a<br>mutation in the<br>dhodh gene. | [11]      |
| Patients with acute uncomplicated P. falciparum malaria (Peru) | 250 mg single<br>dose | 3/10                             | [11]                                                         |           |
| Healthy volunteers with induced blood- stage malaria           | 150 mg single<br>dose | All participants                 | [11]                                                         | _         |

### **Experimental Protocols**

Protocol 1: In Vivo Efficacy and Recrudescence Study in Humanized Mice

This protocol outlines a general procedure for assessing the efficacy of **DSM265** and monitoring for recrudescence in a humanized mouse model.

- Animal Model: Utilize NOD-scid IL-2Rynull (NSG) mice.
- Humanization: Engraft mice with human erythrocytes to support P. falciparum infection.
- Infection: Infect mice with a known strain of P. falciparum (e.g., 3D7).
- Parasitemia Monitoring: Monitor daily parasitemia by microscopic examination of Giemsastained blood smears or by flow cytometry.



- Treatment Initiation: Once parasitemia reaches a predetermined level (e.g., 1-2%),
   administer DSM265 orally at the desired dose. Include a vehicle control group.
- Efficacy Assessment: Continue daily monitoring of parasitemia to determine the rate of parasite clearance.
- Recrudescence Monitoring: After initial clearance, continue to monitor parasitemia for an extended period (e.g., up to 30-60 days) to detect any reappearance of parasites.
- Analysis of Recrudescent Parasites: If recrudescence is observed, collect a blood sample for:
  - DNA Extraction and Sequencing: Amplify and sequence the dhodh gene to identify potential resistance mutations.
  - In Vitro Susceptibility Testing: Culture the recrudescent parasites and determine their EC50 for DSM265 to confirm a resistant phenotype.

#### **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of **DSM265** and the pathway to recrudescence.





Click to download full resolution via product page

Caption: Workflow for investigating the mechanism of recrudescence.





Click to download full resolution via product page

Caption: Troubleshooting decision tree for addressing recrudescence.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identification and mechanistic understanding of dihydroorotate dehydrogenase point mutations in Plasmodium falciparum that confer in vitro resistance to the clinical candidate DSM265 PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification and Mechanistic Understanding of Dihydroorotate Dehydrogenase Point Mutations in Plasmodium falciparum that Confer in Vitro Resistance to the Clinical Candidate DSM265 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria PMC [pmc.ncbi.nlm.nih.gov]
- 8. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria | Medicines for Malaria Venture [mmv.org]
- 9. DSM265 | Medicines for Malaria Venture [mmv.org]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSM265 for Plasmodium falciparum chemoprophylaxis: a randomised, double blinded, phase 1 trial with controlled human malaria infection PMC [pmc.ncbi.nlm.nih.gov]



- 14. A Randomized Trial Evaluating the Prophylactic Activity of DSM265 Against Preerythrocytic Plasmodium falciparum Infection During Controlled Human Malarial Infection by Mosquito Bites and Direct Venous Inoculation PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Addressing recrudescence in in vivo studies with DSM265]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607214#addressing-recrudescence-in-in-vivo-studies-with-dsm265]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com